Phosphohydrolase Hydrolysis Rate vs. Glucose-1-Phosphate
In a direct comparison using purified sugar phosphate phosphohydrolase from Neisseria meningitidis, the phosphate esters of α-gentiobiose-1-P and α-lactose-1-P were hydrolyzed at 66% and 15% of the rate of α-D-glucose-1-P, respectively [1]. This means lactose-1-phosphate is a markedly poorer substrate than either glucose-1-phosphate (the benchmark at 100%) or gentiobiose-1-phosphate (66%), demonstrating that the galactose C4 epimerization and β-1,4 linkage impose a substantial catalytic penalty not seen with the glucose-β-1,6-glucose disaccharide phosphate.
| Evidence Dimension | Relative hydrolysis rate by sugar phosphate phosphohydrolase (EC 3.1.3.23) |
|---|---|
| Target Compound Data | α-Lactose-1-phosphate: 15% relative rate |
| Comparator Or Baseline | α-D-Glucose-1-phosphate: 100% (reference); α-Gentiobiose-1-phosphate: 66% |
| Quantified Difference | Lactose-1-P is hydrolyzed at 15% of the rate of glucose-1-P; gentiobiose-1-P is 4.4-fold faster than lactose-1-P |
| Conditions | Purified sugar phosphate phosphohydrolase from N. meningitidis; phosphate ester hydrolysis assay (Lee & Sowokinos, 1967, J. Biol. Chem. 242:2264-2271) |
Why This Matters
For researchers studying sugar phosphate metabolism or designing coupled enzyme assays, the 6.7-fold lower hydrolysis rate of lactose-1-phosphate versus glucose-1-phosphate means it is a relatively stable substrate that will not be rapidly depleted by ubiquitous phosphatases, offering longer experimental windows.
- [1] Lee, Y.P.; Sowokinos, J.R. (1967) Sugar phosphate phosphohydrolase. I. Substrate specificity, intracellular localization, and purification from Neisseria meningitidis. J. Biol. Chem. 242(9): 2264-2271. PMID: 4290224. View Source
